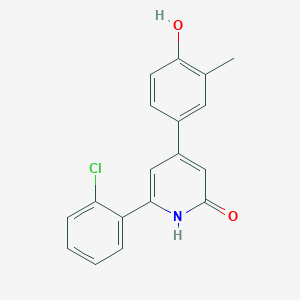
6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-hydroxy-3-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, such as using hydrochloric acid, to form the pyridinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various substituents on the chlorophenyl group.
Scientific Research Applications
6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-4-(4-hydroxyphenyl)pyridin-2(1h)-one: Lacks the methyl group on the hydroxyphenyl ring.
6-(2-Chlorophenyl)-4-(3-methylphenyl)pyridin-2(1h)-one: Lacks the hydroxy group on the methylphenyl ring.
Uniqueness
6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-4-(4-hydroxy-3-methylphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H14ClNO2/c1-11-8-12(6-7-17(11)21)13-9-16(20-18(22)10-13)14-4-2-3-5-15(14)19/h2-10,21H,1H3,(H,20,22) |
InChI Key |
AINIQEZYFVMAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















